molecular formula C5H9NO3 B14111790 (4R)-4-Hydroxypyrrolidine-2-carboxylic acid

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B14111790
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-SYPWQXSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxypyrrolidine-2-carboxylic acid: The enantiomer of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with different stereochemistry.

    Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4R)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m1/s1

InChI Key

PMMYEEVYMWASQN-SYPWQXSBSA-N

Isomeric SMILES

C1[C@H](CNC1C(=O)O)O

Canonical SMILES

C1C(CNC1C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.